molecular formula C8H8N2OS B1322454 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine CAS No. 439608-32-9

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B1322454
CAS No.: 439608-32-9
M. Wt: 180.23 g/mol
InChI Key: RCLQQPAEIFKRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of palladium-catalyzed direct C–H bond functionalization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2-position .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthio-5-methyl[1,3]oxazolo[4,5-b]pyridine
  • 5-Methyl-2-(ethylthio)[1,3]oxazolo[4,5-b]pyridine
  • 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-c]pyridine

Uniqueness

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both a methylthio and a methyl group. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-methyl-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-3-4-6-7(9-5)10-8(11-6)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLQQPAEIFKRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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